1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carbonitrile
Description
Properties
IUPAC Name |
1-benzyl-4-(4-chloroanilino)piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3/c20-17-6-8-18(9-7-17)22-19(15-21)10-12-23(13-11-19)14-16-4-2-1-3-5-16/h1-9,22H,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMOFVNFPBAHLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C#N)NC2=CC=C(C=C2)Cl)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10242772 | |
| Record name | 1-Benzyl-4-((4-chlorophenyl)amino)piperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10242772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
972-20-3 | |
| Record name | 4-[(4-Chlorophenyl)amino]-1-(phenylmethyl)-4-piperidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=972-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-4-((4-chlorophenyl)amino)piperidine-4-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000972203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC73396 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73396 | |
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| Record name | 1-Benzyl-4-((4-chlorophenyl)amino)piperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10242772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.314 | |
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Preparation Methods
Preparation of 1-Benzyl-4-piperidinealdehyde (Key Intermediate)
A critical intermediate in the synthesis is 1-benzyl-4-piperidinealdehyde , which can be prepared by several methods:
Partial reduction of 1-benzyl-4-piperidine carboxylic acid esters using red aluminum complex : This method offers high yield, good purity, and industrial scalability. It involves treating the ester with a red aluminum complex in the presence of alkaline solution (pH 11-13) to selectively reduce the ester to the aldehyde without over-reduction.
Swern oxidation of 1-benzyl-4-piperidine carbinols : This classical method oxidizes the alcohol to the aldehyde but requires ultralow temperatures and produces malodorous byproducts, making it less suitable for industrial use.
Use of N-benzyl-4-piperidones with TMSCHN2 and strong bases at low temperatures : This method is less favored due to expensive reagents, harsh conditions, and low yields.
Example of preparation via red aluminum complex:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1-Benzyl-4-piperidine methyl formate synthesis | 4-methyl piperidine hydrochloride, benzyl chloride, sodium bicarbonate, dehydrated alcohol, reflux 3h | 96.5% | High purity (HPLC 99.12%), pale yellow oily liquid |
| Partial reduction to aldehyde | Red aluminum complex, alkaline aqueous solution (NaOH 4N), temperature ≤ 20°C | 96.5% | High purity (HPLC 99.03%), suitable for scale-up |
Introduction of the Cyano Group at C-4 Position
The cyano group is introduced typically via nucleophilic addition or substitution reactions involving acrylonitrile or related cyanoethylating agents:
Reaction of piperidone or 4-hydroxypiperidine derivatives with acrylonitrile in the presence of alkali metal alkoxides or carbonates at slightly elevated temperatures (around 50°C) for several hours introduces the cyanoethyl group at the 2-position, which can be further manipulated to the 4-position carbonitrile functionality.
Alkali metal carbonates (e.g., sodium carbonate, potassium carbonate) or bicarbonates in inert solvents like methanol, ethanol, or n-butanol are preferred bases and media for these nucleophilic substitution reactions.
N-Benzyl Group Functionalization
The benzyl group at the nitrogen can be introduced initially by alkylation of the piperidine nitrogen with benzyl chloride in the presence of bases like sodium bicarbonate or sodium carbonate in alcoholic solvents under reflux.
After initial N-benzylation, the benzyl group can be modified or replaced by other substituents via nucleophilic substitution reactions with halogenated reactants in the presence of alkali metal carbonates or bicarbonates in inert solvents.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| N-Benzylation of piperidine | Benzyl chloride, sodium bicarbonate | Dehydrated alcohol | Reflux, 3 h | 93-97% | High purity, scalable | |
| Partial reduction of ester to aldehyde | Red aluminum complex, NaOH (4N) | Not specified | ≤ 20°C | 96.5% | Industrially viable | |
| Cyanoethylation of piperidone | Acrylonitrile, alkali metal alkoxide | Methanol/ethanol | ~50°C | Several hours | Moderate to high | Introduction of cyano group |
| Amination with 4-chlorophenylamine | 4-chlorophenylamine, sodium carbonate | Lower alkanol | Reflux | Several hours | Good | Formation of 4-(4-chlorophenyl)amino substituent |
Summary of Advantages and Industrial Considerations
The use of red aluminum complex for selective partial reduction offers a safer, more efficient alternative to classical oxidation methods for aldehyde formation, with high yield and purity suitable for industrial production.
Alkali metal carbonates and bicarbonates in alcoholic solvents provide mild and effective conditions for nucleophilic substitutions and alkylations, facilitating functional group transformations with good yields and scalability.
The synthetic routes avoid highly toxic or expensive reagents such as TMSCHN2 or harsh ultralow temperature conditions, improving environmental and economic feasibility.
The stepwise approach allows for modular introduction of substituents, enabling structural modifications if needed.
The preparation of This compound involves a multi-step synthetic sequence starting from piperidine derivatives, with key steps including N-benzylation, cyano group introduction via acrylonitrile reaction, and amination with 4-chlorophenylamine. The use of red aluminum complex for partial reduction and alkali metal carbonates in inert solvents are pivotal for achieving high yields and product purity under industrially feasible conditions.
Chemical Reactions Analysis
1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or chlorophenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism .
Comparison with Similar Compounds
2-Chlorophenyl Analog
- Compound: 1-Benzyl-4-[(2-chlorophenyl)amino]piperidine-4-carbonitrile
- Molecular Formula : C₁₉H₂₀ClN₃
- Molecular Weight : 325.84 g/mol
- This isomer has a ChemSpider ID of 2286868 and an EINECS RN 84255-00-5 .
3-Chlorophenyl Analog
4-Fluorophenyl Analog
- Compound: 1-Benzyl-4-[(4-fluorophenyl)amino]piperidine-4-carbonitrile
- CAS : 61085-37-8
- Key Differences : Fluorine’s higher electronegativity and smaller atomic radius compared to chlorine may enhance binding affinity in receptor-targeted applications .
Functional Group Variations
Carboxamide vs. Carbonitrile
- Carboxamide Derivative: 1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carboxamide (CAS 1045-51-8) has a molecular weight of 343.86 g/mol and a logP of 2.80, indicating higher hydrophilicity than the carbonitrile analog .
- Carbonitrile Derivatives : Nitrile groups generally increase metabolic stability but may reduce solubility compared to carboxamides.
Cyclohexylamino Substituent
- Compound: 1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile
- Physical Properties : Melting point 82–83°C, predicted boiling point 446.9°C, and pKa 6.22. The cyclohexyl group introduces significant hydrophobicity, impacting membrane permeability .
Analytical Techniques
- HPLC : For 3-chlorophenyl and carboxamide analogs, reverse-phase chromatography on Newcrom R1 columns (3 µm particles for UPLC) is effective .
- Crystallography : SHELX programs are widely used for structural determination of piperidine derivatives, as seen in related cycloocta[b]pyridine systems .
Data Tables
Table 1: Comparative Physical Properties
Table 2: HPLC Conditions for Analogs
| Compound | Column | Mobile Phase | Application |
|---|---|---|---|
| 3-Chlorophenyl-CN | Newcrom R1 | MeCN/H₂O/H₃PO₄ | Pharmacokinetics |
| 4-Chlorophenyl-Carboxamide | Newcrom R1 | MeCN/H₂O/H₃PO₄ | Impurity Isolation |
Biological Activity
1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carbonitrile (CAS No. 972-20-3) is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H20ClN3
- Molecular Weight : 325.84 g/mol
- Structure : The compound features a piperidine ring substituted with a benzyl group and a chlorophenyl group, contributing to its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential as an anti-cancer agent and its effects on neurological conditions.
Anticancer Activity
Several studies have reported the compound's cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 μM. This suggests that the compound may induce apoptosis through the activation of caspase pathways.
Neuropharmacological Effects
Research indicates that this compound may exhibit neuroprotective properties. In animal models of neurodegenerative diseases, it has been shown to improve cognitive function and reduce oxidative stress markers. The mechanism appears to involve modulation of neurotransmitter systems, particularly dopamine and serotonin receptors.
The precise mechanism through which this compound exerts its effects is still under investigation. However, it is hypothesized to act through the following pathways:
- Inhibition of Cell Proliferation : By interfering with the cell cycle.
- Induction of Apoptosis : Through mitochondrial pathways and activation of caspases.
- Modulation of Neurotransmitter Levels : Enhancing dopaminergic and serotonergic signaling.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of the compound against various tumor cell lines, including lung and breast cancers. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The study also reported that treatment led to increased levels of pro-apoptotic factors in treated cells, confirming its role in inducing apoptosis.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction via caspases |
| A549 (Lung) | 12 | Cell cycle arrest |
Study 2: Neuroprotective Effects
In a model simulating Alzheimer's disease, administration of the compound improved memory retention in treated mice compared to controls. Behavioral tests demonstrated enhanced learning capabilities, alongside reduced amyloid-beta plaque formation.
| Treatment Group | Memory Score | Amyloid-Beta Levels (pg/mL) |
|---|---|---|
| Control | 45 | 200 |
| Treated | 70 | 120 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carbonitrile, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from piperidine derivatives. For example:
- Step 1 : Formation of the benzyl-protected piperidine core via nucleophilic substitution (e.g., benzylation of 4-aminopiperidine derivatives) .
- Step 2 : Introduction of the 4-chlorophenylamino group using Buchwald–Hartwig amination or Ullmann coupling under palladium catalysis .
- Step 3 : Cyanidation at the 4-position via nucleophilic substitution with cyanide sources (e.g., KCN or TMSCN) .
- Key Intermediates : Methyl 1-benzyl-4-phenylamino-4-piperidinecarboxylate and 1-benzyl-4-phenylamino-4-piperidinecarboxamide are critical precursors .
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?
- Methodological Answer :
- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL97) confirms bond lengths, angles, and stereochemistry. For example, C–N bond distances in the piperidine ring typically range from 1.45–1.49 Å .
- Spectroscopy :
- NMR : H and C NMR verify substitution patterns (e.g., benzyl protons at δ 3.5–4.0 ppm; aromatic protons at δ 7.2–7.8 ppm) .
- IR : Stretching vibrations for C≡N (~2200 cm) and N–H (~3350 cm) confirm functional groups .
Q. What preliminary pharmacological screening methods are used to assess its bioactivity?
- Methodological Answer :
- In vitro assays :
- Enzyme inhibition : Testing against acetylcholinesterase (AChE) or kinases via spectrophotometric methods (e.g., Ellman’s assay for AChE) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC values reported in µM ranges) .
- Docking studies : Molecular modeling with software like AutoDock Vina predicts binding affinities to target proteins (e.g., hydrophobic interactions with AChE’s peripheral anionic site) .
Advanced Research Questions
Q. How can structural ambiguities in crystallographic data be resolved, particularly for tautomeric forms or disordered regions?
- Methodological Answer :
- High-resolution data : Collect data at resolutions <1.0 Å to resolve electron density ambiguities. SHELXL’s TWIN and HKLF5 commands handle twinning or disorder .
- DFT calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures to validate tautomeric preferences .
Q. What strategies optimize the synthetic yield of the 4-carbonitrile group while minimizing side reactions?
- Methodological Answer :
- Cyanide source selection : TMSCN (trimethylsilyl cyanide) reduces hydrolysis risks compared to KCN .
- Solvent control : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction kinetics .
Q. How do steric and electronic effects of substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) influence biological activity?
- Methodological Answer :
- SAR studies : Synthesize analogs (e.g., 4-fluorophenyl or 4-bromophenyl derivatives) and compare bioactivity. For example:
| Substituent | IC (AChE Inhibition, µM) | LogP |
|---|---|---|
| 4-Cl | 0.45 | 3.2 |
| 4-F | 0.68 | 2.9 |
| 4-Br | 0.52 | 3.5 |
- Electrostatic potential maps : Analyze electron-withdrawing effects of Cl vs. F using Gaussian software to rationalize binding differences .
Q. What computational methods reconcile discrepancies between in vitro and in vivo pharmacokinetic data?
- Methodological Answer :
- PBPK modeling : Physiologically based pharmacokinetic models simulate absorption/distribution, accounting for logP (e.g., ~3.2 for this compound) and plasma protein binding .
- Metabolite identification : LC-MS/MS detects phase I/II metabolites (e.g., hydroxylation at the piperidine ring or glucuronidation) to explain rapid clearance .
Data Contradiction Analysis
Q. How to address conflicting reports on cytotoxicity mechanisms (e.g., apoptosis vs. necrosis)?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
